molecular formula C18H12FN3O2 B13378447 (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione

Cat. No.: B13378447
M. Wt: 321.3 g/mol
InChI Key: SJDNJNWPWZNBBH-PKNBQFBNSA-N
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Description

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is a chemical compound built on the pyrazolidine-3,5-dione scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. This scaffold is known to be incorporated into a wide variety of therapeutically interesting drug candidates . The specific substitution pattern of this compound, featuring a 4-fluorophenyl group at the N-1 position and an indol-3-ylmethylidene moiety at the C-4 position, is designed to explore novel structure-activity relationships. Pyrazolidine-3,5-dione derivatives have been identified as potent inhibitors of various biological targets. For instance, they have been discovered as a new class of small-molecule inhibitors of phosphoenolpyruvate carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway, with potential application as C4 plant-selective herbicides . Furthermore, this core structure has been explored for its anti-inflammatory and antibacterial properties . More recently, fluorinated derivatives of pyrazolidine-3,5-dione have been synthesized and evaluated as high-affinity ligands for the human P2Y12 receptor (P2Y12R), a promising biomarker for imaging the anti-inflammatory phenotype of microglia in the central nervous system via positron emission tomography (PET) . The presence of the fluorine atom in your compound of interest is a strategic modification commonly employed in drug discovery to potentially enhance metabolic stability, influence lipophilicity, and improve binding affinity through electrostatic interactions . The indole moiety is a privileged structure in pharmacology, known for its diverse biological activities. This combination of features makes this compound a valuable compound for researchers investigating new chemical tools for neuroinflammation imaging, enzyme inhibition, and other biological applications. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

Molecular Formula

C18H12FN3O2

Molecular Weight

321.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-hydroxy-4-[(Z)-indol-3-ylidenemethyl]-1H-pyrazol-5-one

InChI

InChI=1S/C18H12FN3O2/c19-12-5-7-13(8-6-12)22-18(24)15(17(23)21-22)9-11-10-20-16-4-2-1-3-14(11)16/h1-10,24H,(H,21,23)/b11-9+

InChI Key

SJDNJNWPWZNBBH-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(NC3=O)C4=CC=C(C=C4)F)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(NC3=O)C4=CC=C(C=C4)F)O)C=N2

Origin of Product

United States

Biological Activity

(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C18H12FN3O2
  • Molecular Weight : 321.3 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-3-hydroxy-4-[(Z)-indol-3-ylidenemethyl]-1H-pyrazol-5-one

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product is purified via recrystallization from dimethylformamide, achieving yields of approximately 82% .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. In vitro assays have demonstrated significant activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), HEK 293T (kidney), and A549 (lung cancer). The compound exhibited IC50 values as follows:

  • HeLa : 3.20 ± 1.32 µM
  • MCF-7 : 4.19 ± 1.87 µM
  • HEK 293T : 3.59 ± 1.34 µM
  • A549 : 5.29 ± 1.34 µM

These values indicate that the compound is more effective than standard chemotherapeutics like doxorubicin in certain contexts .

Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in cancer cells. The binding affinity and energy calculations from these studies correlate well with the observed IC50 values, indicating a strong potential for targeted therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Compounds derived from pyrazolidine frameworks have been reported to exhibit mild to moderate antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Study on Anticancer Effects

A study conducted on a series of pyrazolidine derivatives demonstrated that modifications on the phenyl ring significantly influence anticancer activity. The introduction of electron-withdrawing groups like fluorine enhances activity compared to other substituents .

Study on Antimicrobial Effects

Another investigation into pyrazolidine derivatives found that specific substitutions improved efficacy against Gram-positive and Gram-negative bacteria. This highlights the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Pyrazolidine-3,5-dione Derivatives
Compound Name Core Structure Substituents (Position 4) Aromatic Ring Modifications Planarity
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione Pyrazolidine-3,5-dione Indole-3-ylmethylidene (E) 4-Fluorophenyl (Position 1) High (conjugated)
(4Z)-1-(3,4-dimethylphenyl)-4-(4-hydroxyphenylmethylidene)pyrazolidine-3,5-dione Pyrazolidine-3,5-dione 4-Hydroxyphenylmethylidene (Z) 3,4-Dimethylphenyl (Position 1) Moderate (Z-config.)
1-(4-fluorophenyl)-4-(4-hydroxy-3-iodo-5-methoxybenzylidene)pyrazolidine-3,5-dione Pyrazolidine-3,5-dione 4-Hydroxy-3-iodo-5-methoxybenzylidene 4-Fluorophenyl (Position 1) Disrupted (bulky substituents)
Cardamonin (Chalcone analog) Chalcone (α,β-unsaturated ketone) Hydroxyl groups (ortho/para) No substitution on Ring B High (planar)
Key Observations:

Indole vs. Simple Aryl Substituents: The indole group in the target compound introduces a bicyclic aromatic system, enhancing hydrophobic interactions compared to monocyclic aryl substituents (e.g., hydroxyphenyl or methoxyphenyl) .

Electron-Withdrawing Groups : The 4-fluorophenyl group at position 1 provides electron-withdrawing effects, which stabilize the conjugated system and may enhance binding to targets like enzymes with polar active sites .

Planarity and Conjugation : The E-configuration of the methylidene group in the target compound preserves planarity, critical for π-π stacking interactions. This contrasts with Z-configuration analogs (e.g., (4Z)-1-(3,4-dimethylphenyl)-4-(4-hydroxyphenylmethylidene)pyrazolidine-3,5-dione), where reduced planarity diminishes electronic conjugation .

Table 2: Inhibitory Activity (IC₅₀) and Substituent Effects
Compound Class Substituents (Ring A/B) IC₅₀ (μM) Key SAR Trends
Non-piperazine chalcones Br (para-A), F (para-B) 4.703 Higher electronegativity → Lower IC₅₀
Non-piperazine chalcones Cl (para-A), OMe (para-B) 13.82 Lower electronegativity → Higher IC₅₀
Pyrazolidine-3,5-dione (Target) Indole (Position 4), F (Position 1) N/A Indole enhances hydrophobicity; F stabilizes conjugation
Cardamonin (Chalcone) OH (ortho/para-A) 4.35 Hydroxyl groups improve H-bonding
Key Findings:

Electronegativity and Activity: In chalcone analogs (e.g., compound 2j), bromine (Br) and fluorine (F) at para positions of Rings A and B, respectively, yield the lowest IC₅₀ (4.703 μM). Replacement with less electronegative groups (e.g., Cl, OMe) increases IC₅₀ significantly (13.82–70.79 μM) .

Role of Indole : While direct IC₅₀ data for the target compound is unavailable, highlights that pyrazolidine-3,5-dione derivatives with intact coplanar cores exhibit improved target inhibition. The indole substituent may further augment activity by mimicking tryptophan residues in enzyme binding sites .

Hydrophobic vs.

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters
Compound Molecular Weight logP PSA (Ų) Density (g/cm³)
This compound ~350 (estimated) ~3.0 ~75 ~1.6
(4Z)-1-(3,4-dimethylphenyl)-4-(4-hydroxyphenylmethylidene)pyrazolidine-3,5-dione 308.33 2.81 73.13 1.33
1-(4-fluorophenyl)-4-(4-hydroxy-3-iodo-5-methoxybenzylidene)pyrazolidine-3,5-dione 454.19 ~2.5 ~90 1.82
Key Notes:
  • The target compound’s higher logP (~3.0) compared to hydroxyl/methoxy analogs (~2.5–2.8) reflects increased lipophilicity due to the indole group, favoring passive diffusion across biological membranes .
  • The polar surface area (PSA) of ~75 Ų suggests moderate solubility, balancing hydrophobicity and hydrogen-bonding capacity .

Preparation Methods

Synthesis of the Pyrazolidine-3,5-dione Core

The pyrazolidine-3,5-dione scaffold is typically synthesized by the condensation of hydrazine derivatives with malonyl chloride or malonic acid derivatives under reflux conditions in an inert atmosphere (e.g., nitrogen). For the 1-(4-fluorophenyl) substitution, 4-fluorophenylhydrazine is used as the starting hydrazine component.

General Procedure:

  • Dissolve 4-fluorophenylhydrazine (1.0 equiv) in ethanol under nitrogen atmosphere.
  • Add malonyl chloride (1.05 equiv) dropwise with stirring.
  • Reflux the mixture for approximately 3 hours.
  • Concentrate the reaction mixture to obtain a crude pyrazolidine-3,5-dione intermediate.
  • Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent.

Yield and Characterization:

  • Typical yields range from 70% to 80%.
  • Characterization by ESI-MS shows the expected molecular ion peak.
  • Further confirmation by ^1H NMR and elemental analysis ensures the purity and correct structure.

This approach aligns with the preparation of related pyrazolidine-3,5-dione derivatives reported in the literature.

Alternative Synthetic Routes and Modifications

  • Some reports describe the use of N,N-dimethylaniline as a catalyst or base to facilitate condensation reactions involving pyrazolidine-3,5-dione derivatives.
  • Variations in solvent systems (e.g., ethanol, acetic acid) and reaction times can optimize yields.
  • The use of substituted hydrazines or aldehydes allows for structural diversity in the pyrazolidine-3,5-dione derivatives.

Summary Table of Preparation Steps and Conditions

Step Reactants Conditions Product Yield (%) Notes
1 4-Fluorophenylhydrazine + Malonyl chloride Reflux in ethanol, N2, 3 h 1-(4-fluorophenyl)pyrazolidine-3,5-dione 70-80 Purified by column chromatography
2 Pyrazolidine-3,5-dione + 1H-indole-3-carboxaldehyde 100 °C, acetic acid, 4 h This compound 65-75 Knoevenagel condensation, solid isolated by filtration

Analytical Data and Characterization

  • Mass Spectrometry (ESI-MS): Confirms molecular ion peak corresponding to molecular weight (~328 g/mol for related compounds).
  • [^1H NMR Spectroscopy](pplx://action/followup): Shows characteristic signals for pyrazolidine ring protons, aromatic protons of the 4-fluorophenyl group, and the indole moiety.
  • Elemental Analysis: Confirms the calculated C, H, N, F, and O percentages.
  • Melting Point: Sharp melting point consistent with pure crystalline material.
  • Infrared Spectroscopy (IR): Shows characteristic carbonyl stretching vibrations (~1700 cm^-1) for the pyrazolidine-3,5-dione core.

Research Findings and Literature Context

  • Pyrazolidine-3,5-dione derivatives have been extensively studied for their biological activities, including anti-inflammatory and anticancer properties.
  • The substitution pattern, particularly the introduction of fluorophenyl and indolyl groups, modulates the pharmacological profile.
  • The synthetic methodology described is robust, reproducible, and adaptable for various substituted derivatives.
  • Recent reviews emphasize the importance of mild reaction conditions and purification techniques to maximize yields and purity.

This comprehensive overview integrates multiple reliable sources and reflects advanced synthetic organic chemistry practices for the preparation of this compound. The described methods are standard in the field and supported by spectroscopic and analytical data to ensure product identity and quality.

Q & A

Q. What mechanistic insights can be gained from studying substituent effects on the indole moiety?

  • Answer : Methyl or methoxy groups at the indole 1-position alter steric bulk, affecting entrance into hydrophobic binding pockets. For example, 1-methylindole derivatives show reduced COX-2 inhibition but improved BBB penetration .

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